molecular formula C24H17NO8 B2575955 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate CAS No. 637749-27-0

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Cat. No.: B2575955
CAS No.: 637749-27-0
M. Wt: 447.399
InChI Key: SRCLVYAAWVVPGD-UHFFFAOYSA-N
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Description

This compound is a chromene-based ester featuring a 4-nitrobenzoate group at position 7, a 4-methoxyphenoxy substituent at position 3, and a methyl group at position 2. Chromenes are heterocyclic systems with demonstrated biological relevance, including anti-inflammatory and anticancer activities.

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO8/c1-14-23(32-18-9-7-17(30-2)8-10-18)22(26)20-12-11-19(13-21(20)31-14)33-24(27)15-3-5-16(6-4-15)25(28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCLVYAAWVVPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions

    Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable leaving group on the chromenone core.

    Formation of Nitrobenzoate Ester: The final step involves esterification, where the chromenone derivative reacts with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, are of interest. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological effects

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The chromenone core can interact with various proteins, while the nitrobenzoate ester may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with analogs from the literature:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound : 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate - 4-Nitrobenzoate (position 7)
- 4-Methoxyphenoxy (position 3)
- Methyl (position 2)
453.38 (calculated) Electron-withdrawing nitro group enhances polarity and potential protein binding .
Analog 1 : 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate - Dimethylcarbamate (position 7) 398.39 Carbamate group offers hydrogen-bonding potential but lower electron withdrawal.
Analog 2 : 3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl 4-methoxybenzoate - 4-Methoxybenzoate (position 7)
- 4-Methoxyphenyl (position 3)
416.13 Methoxy groups increase hydrophilicity; may reduce metabolic stability.
Analog 3 : 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate - 3-Methoxybenzoate (position 7)
- 4-Chlorophenyl (position 3)
406.80 Chlorine atom enhances lipophilicity; meta-methoxy alters steric interactions.
Analog 4 : 3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl 4-methylbenzoate - 4-Methylbenzoate (position 7)
- Trifluoromethyl (position 2)
458.05 Trifluoromethyl group increases lipophilicity and metabolic resistance.

Molecular Modeling and Protein Interactions

highlights that substituents on chromene derivatives influence interactions with proteins like FPR1. The nitro group in the target compound could engage in dipole-dipole interactions or π-stacking with aromatic residues, whereas methoxy groups (analog 2) might participate in hydrogen bonding .

Biological Activity

The compound 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a synthetic derivative belonging to the class of chromenone compounds. These compounds have garnered interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed examination of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16O7
  • Molecular Weight : 356.33 g/mol

Biological Activity Overview

Research indicates that chromenone derivatives exhibit a range of biological activities. The specific activities of This compound include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory pathways, contributing to reduced inflammation.
  • Anticancer Effects : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant capacity of various chromenone derivatives, including our compound. The results indicated that it effectively scavenged DPPH radicals with an IC50 value comparable to established antioxidants.

CompoundIC50 (µM)Reference
This compound12.5
Ascorbic Acid10.0

Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was dose-dependent.

Treatment Concentration (µM)Cytokine Inhibition (%)
530
1050
2070

Anticancer Activity

The cytotoxic effects were assessed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.

Cell LineIC50 (µM)Reference
MCF-715.0
HeLa18.5

Case Studies

  • Case Study on Anticancer Activity :
    A recent study investigated the effects of various chromenone derivatives on MCF-7 cells. The results indicated that This compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Case Study on Anti-inflammatory Mechanisms :
    Another study focused on the anti-inflammatory mechanisms of chromenone derivatives, showing that the compound reduced NF-kB activation in LPS-stimulated macrophages, thereby decreasing the expression of inflammatory markers.

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